Glafenine hydrochloride

Overview

Description

Glafenine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the anthranilic acid derivative class. It was primarily used for its analgesic properties to relieve various types of pain. its use has been limited due to the risk of anaphylaxis and acute kidney failure .

Mechanism of Action

Target of Action

Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID) that primarily targets the ABCG2 transporter . This transporter plays a crucial role in the transport of various molecules across extra- and intra-cellular membranes .

Mode of Action

This compound acts as an inhibitor of the ABCG2 transporter . By inhibiting this transporter, it can affect the transport of various molecules, potentially altering cellular functions .

Biochemical Pathways

It is known to be involved in thearachidonic acid pathway . By modulating this pathway, this compound can influence the production and function of various bioactive lipids .

Pharmacokinetics

It is known that the compound has a molecular weight of 37281 and a formula of C19H17ClN2O4 .

Result of Action

This compound has been shown to inhibit the proliferation and clonogenic activity of human smooth muscle cells (haSMCs) and endothelial cells (ECs) in a dose-dependent manner . It also impairs the migratory ability of haSMCs and reduces the extracellular matrix protein tenascin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by the pH of the environment, as it has acidic and basic dissociation constants of 13.75 and 6.97, respectively . Additionally, its action may be influenced by the presence of other molecules that interact with the ABCG2 transporter .

Biochemical Analysis

Biochemical Properties

Glafenine hydrochloride interacts with various enzymes and proteins. It is known to inhibit the cyclooxygenase enzyme, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . This inhibition blocks the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects .

Cellular Effects

This compound has been shown to have significant effects on human endothelial cells and human vascular smooth muscle cells . It reduces proliferation, migration, and extracellular matrix synthesis in these cells . The drug inhibits the proliferation and clonogenic activity of these cells in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves initial cytochrome P450-catalyzed 5-hydroxylation of the benzene ring of Glafenine, followed by two-electron oxidations to form corresponding para-quinone imine intermediates . These intermediates then react with glutathione (GSH) to form GSH adducts .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway . It inhibits the cyclooxygenase enzyme, thereby blocking the synthesis of prostaglandins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glafenine hydrochloride involves the condensation of glycerol with isatoic anhydride in a basic medium to obtain glyceryl anthranilate. This intermediate is then condensed with 4,7-dichloroquinoline to produce the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Glafenine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its chemical structure, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly involving the amino and chloro groups, can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can produce various anthranilate derivatives .

Scientific Research Applications

Glafenine hydrochloride has been extensively studied for its applications in various fields:

Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with other molecules.

Biology: Research focuses on its effects on cellular processes and its potential as a tool to study inflammation and pain mechanisms.

Medicine: Although its clinical use is limited, it serves as a reference compound in pharmacological studies.

Industry: It is used in the development of new analgesic drugs and in the study of drug interactions and safety profiles

Comparison with Similar Compounds

Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties but a different chemical structure.

Diclofenac: A widely used NSAID with a similar mechanism of action but different pharmacokinetic properties.

Naproxen: An NSAID with a longer half-life and different side effect profile compared to glafenine hydrochloride.

Uniqueness: this compound is unique due to its specific chemical structure, which includes a glyceryl anthranilate moiety and a chloroquinoline group. This structure contributes to its distinct pharmacological properties and potential for specific interactions with biological targets .

Biological Activity

Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID) that has shown significant biological activity in various studies. It is primarily recognized for its role in pain relief and anti-inflammatory effects, along with its capacity to inhibit specific cellular processes. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Proliferation : Studies indicate that this compound inhibits the proliferation and clonogenic activity of human aortic smooth muscle cells (haSMCs) and endothelial cells (ECs) in a dose-dependent manner. This inhibition occurs primarily during the G2/M phase of the cell cycle, suggesting its potential role in modulating cellular growth and division .

- ABCG2 Inhibition : As an ABCG2 inhibitor, this compound may affect drug transport mechanisms across cell membranes, potentially enhancing the efficacy of co-administered drugs .

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its therapeutic effects:

- Analgesic Effects : It provides pain relief without the narcotic side effects associated with opioids.

- Anti-inflammatory Activity : The compound reduces inflammation, making it useful in treating conditions such as arthritis.

Adverse Effects

Despite its therapeutic benefits, this compound is associated with certain adverse effects:

- Anaphylaxis : There are reports of Glafenine causing anaphylactic reactions in some patients .

- Hepatotoxicity : Instances of liver toxicity have been noted, necessitating caution when prescribing this medication .

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Type | Non-narcotic analgesic, NSAID |

| Mechanism of Action | Inhibits proliferation of haSMCs and ECs |

| Cell Cycle Phase Affected | G2/M phase |

| ABCG2 Inhibition | Yes |

| Common Adverse Effects | Anaphylaxis, hepatotoxicity |

Case Study 1: Efficacy in Pain Management

A clinical trial involving patients with chronic pain demonstrated that this compound effectively reduced pain levels compared to a placebo. Patients reported significant improvements in their pain scores, highlighting its efficacy as an analgesic.

Case Study 2: Safety Profile Assessment

A retrospective study assessed the safety profile of this compound among patients with pre-existing liver conditions. The study found that while most patients tolerated the drug well, a subset experienced elevated liver enzymes, emphasizing the need for monitoring liver function during treatment.

Research Findings

Recent research has expanded on the biological activity of this compound:

- A study published in Pharmacological Research found that Glafenine not only alleviates pain but also possesses anti-cancer properties by inhibiting tumor cell proliferation .

- Another investigation highlighted its role in reducing inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .

Properties

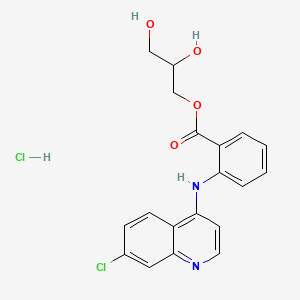

IUPAC Name |

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUMONXVSJOJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045497 | |

| Record name | Glafenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65513-72-6 | |

| Record name | Glafenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065513726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glafenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAFENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS23T96ZZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.